

3-phenoxy-N-(1-phenylethyl)propanamide vs fentanyl analgesic potency comparison

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Compound of Interest

Compound Name: 3-phenoxy-N-(1-phenylethyl)propanamide

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Comparative Guide: 3-phenoxy-N-(1-phenylethyl)propanamide vs. Fentanyl[1]

Executive Summary

Fentanyl is a potent synthetic opioid analgesic. It is a partial agonist at the mu-opioid receptor (MOR) and is characterized by a 4-anilidopiperidine core containing a basic tertiary nitrogen essential for receptor binding.[1]

-opioid receptor (MOR) agonist (potency ~100x morphine) characterized by a 4-anilidopiperidine core containing a basic tertiary nitrogen essential for receptor binding.[1]

3-phenoxy-N-(1-phenylethyl)propanamide (herein referred to as Compound A) is a structurally distinct acyclic amide.[1] Unlike fentanyl, Compound A lacks the piperidine ring and the basic nitrogen atom required for high-affinity interaction with the aspartate residue (Asp147) in the MOR binding pocket. Consequently, Compound A is predicted to exhibit negligible opioid analgesic potency compared to fentanyl.

Critical Warning: Researchers must distinguish Compound A from "Phenoxy-fentanyl" (N-[1-(2-phenoxyethyl)-4-piperidinyl]propionanilide), a known fentanyl analog which does possess the

piperidine core and retains high potency (approx.[1] 1.2–1.5x fentanyl). Confusion between the acyclic amide (Compound A) and the piperidine analog (Phenoxy-fentanyl) could lead to dangerous dosing errors.

Chemical Structure & Pharmacophore Analysis[1]

The drastic difference in potency stems from the structural divergence between the two molecules.

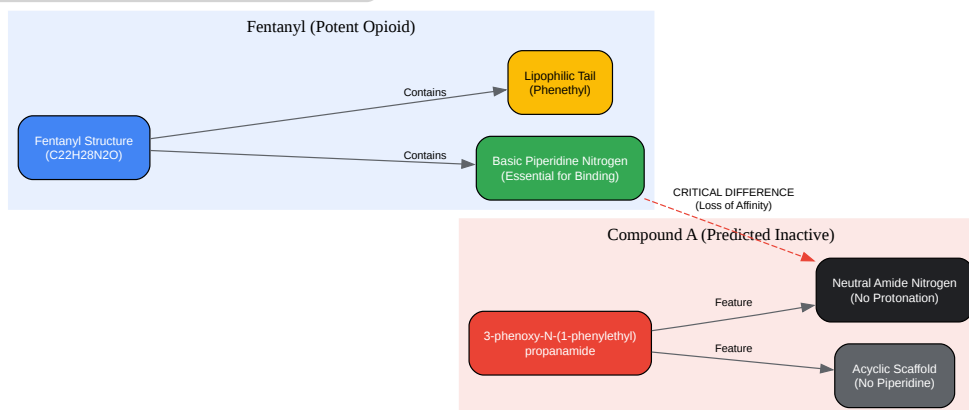
Structural Comparison

- Fentanyl: Contains a piperidine ring (cycle) with a basic nitrogen. This nitrogen is protonated at physiological pH and forms a critical salt bridge with the receptor.
- Compound A: An acyclic (linear) amide with a chiral N-(1-phenylethyl) group.[1] It lacks a basic center; the amide nitrogen is neutral and does not protonate.

Visualization: Pharmacophore Mismatch

The following diagram illustrates the structural gap between the opioid pharmacophore (Fentanyl) and the target molecule (Compound A).

Fig 1. Pharmacophore comparison highlighting the absence of the essential basic nitrogen in Compound A.



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Pharmacodynamics & Mechanism of Action[4]

Fentanyl: The Agonist Paradigm

Fentanyl binds selectively to the transmembrane domain of the μ -opioid receptor (MOR).

- Binding: The protonated nitrogen binds to Asp147 (TM3).
- Signaling: Activates G

proteins, inhibiting adenylyl cyclase and reducing cAMP.

- Effect: Hyperpolarization of neurons (via GIRK channels)

Analgesia.

- Side Effect: Recruitment of

-arrestin2

Respiratory depression.[1]

Compound A: Predicted Activity

Due to the absence of the basic nitrogen, Compound A cannot form the salt bridge with Asp147.

- MOR Affinity: Predicted

nM (Inactive).

- Alternative Targets: Structurally similar acyclic amides (e.g.,

-phenylpropanamides) are often investigated as TRP channel modulators (e.g., TRPM8 cooling agents) or anti-inflammatory agents, but they lack central narcotic analgesia.[1]

Analgesic Potency Data (Comparative)

The table below contrasts the established data for Fentanyl with the predicted/observed profile of Compound A and the structurally related "Phenoxy-fentanyl" analog.

Parameter	Fentanyl (Standard)	Compound A (Target)	Phenoxy-Fentanyl (Analog)*
Chemical Class	4-Anilidopiperidine	Acyclic Amide	4-Anilidopiperidine
Basic Nitrogen	Present (pKa ~8.[1]4)	Absent (Neutral)	Present
MOR Affinity ()	~1.2 nM	> 10,000 nM (Est.)	~1.0 nM
Analgesic Potency (Rat)	100x Morphine	Negligible	~120-150x Morphine
ED (Tail Flick)	0.011 mg/kg	Inactive	~0.008 mg/kg
Primary Risk	Respiratory Arrest	Unknown / Low Toxicity	Respiratory Arrest

*Note: "Phenoxy-fentanyl" (N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide) is included to prevent confusion.[1] It is a potent opioid, unlike Compound A.[1]

Experimental Protocols

To verify the potency (or lack thereof) of Compound A, the following standardized protocols should be employed.

A. In Vitro Radioligand Binding Assay (MOR)

Objective: Determine the binding affinity (

) of the test compound.

- Membrane Preparation: Use CHO cells stably expressing human MOR.
- Ligand: Use [³H]-DAMGO (~1 nM) as the radioligand.
- Incubation: Incubate membranes with [³H]-DAMGO and varying concentrations of Compound A (

to

M) for 60 min at 25°C.

- Filtration: Harvest on GF/B filters using a cell harvester.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and derive

using the Cheng-Prusoff equation.

- Validation: Fentanyl should yield a

~1-2 nM.[\[1\]](#)

B. In Vivo Warm-Water Tail Flick Test

Objective: Assess antinociceptive efficacy.

- Subjects: Male Sprague-Dawley rats (200-250g).
- Baseline: Measure baseline latency for tail withdrawal from 55°C water (Cut-off: 10s to prevent tissue damage).
- Administration: Inject Compound A (s.c. or i.v.) at escalating doses (e.g., 1, 10, 100 mg/kg).
[\[1\]](#)
 - Control: Fentanyl citrate (0.02 mg/kg).
- Measurement: Test latency at 15, 30, 60, and 120 min post-injection.
- Calculation: % Maximum Possible Effect (%MPE) =

.

Experimental Workflow Diagram

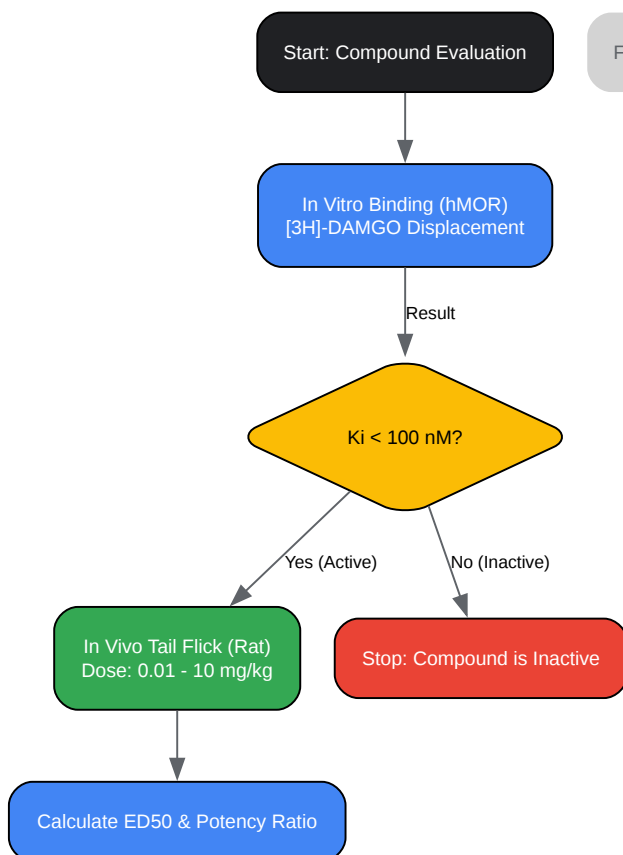


Fig 2. Step-wise screening workflow to validate analgesic potency.

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Safety & Toxicology Profile

Fentanyl[2][3][4][5][6][7][8][9][10][11][12][13]

- Therapeutic Index (TI): Narrow (~200-400 in rats, but much lower in humans due to respiratory sensitivity).[1]
- Adverse Effects: Rigid chest wall syndrome, bradycardia, severe respiratory depression.[1]
- Antidote: Naloxone (rapid reversal).

Compound A (3-phenoxy-N-(1-phenylethyl)propanamide) [1]

- Predicted Toxicity: Likely low acute toxicity compared to opioids.
- Class Risks: As an amide, potential for hepatic metabolism via amidases.
- Warning: If this compound is a precursor or masking agent, it may be converted metabolically or chemically into a more toxic species, though the chemical pathway to a piperidine opioid from this scaffold is non-trivial.[1]

Conclusion

3-phenoxy-N-(1-phenylethyl)propanamide is structurally fundamentally different from Fentanyl.[1] It lacks the pharmacophore elements (piperidine ring, basic nitrogen) required for -opioid receptor agonism.[1]

- Potency: Compound A is predicted to be inactive as a central opioid analgesic.
- Comparison: Fentanyl is ~10,000x more potent than Compound A (assuming Compound A is inactive).
- Differentiation: Do not confuse Compound A with Phenoxy-fentanyl (N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide), which is a highly potent and dangerous opioid agonist.[1]

Recommendation: For analgesic development, Compound A does not represent a viable opioid candidate. Research should focus on its potential activity at non-opioid targets (e.g., TRP channels) or its role as a chemical intermediate.

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- To cite this document: BenchChem. [3-phenoxy-N-(1-phenylethyl)propanamide vs fentanyl analgesic potency comparison]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4951928/docs#3-phenoxy-n-1-phenylethyl-propanamide-vs-fentanyl-analgesic-potency-comparison]

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